2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
Overview
Description
2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a morpholine moiety
Preparation Methods
The synthesis of 2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Dichlorophenyl Group: This step often involves the use of 2,4-dichlorobenzaldehyde or similar compounds, which are reacted with the triazole intermediate.
Attachment of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, particularly at the morpholine or triazole moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for coupling reactions. Major products depend on the specific reaction conditions but often include modified triazole derivatives and substituted morpholine compounds .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, given its complex structure and potential interactions with biological molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in fungal or bacterial cell wall synthesis.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound can influence various biochemical pathways, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and morpholine-containing molecules:
Triazole Derivatives: Compounds like fluconazole and itraconazole share the triazole ring and are known for their antifungal properties.
Morpholine Derivatives: Compounds such as morpholine-based inhibitors are used in various therapeutic applications.
The uniqueness of 2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE lies in its combined structural features, which may confer distinct bioactivity and chemical properties .
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2S/c21-14-6-7-16(17(22)12-14)19-23-24-20(26(19)15-4-2-1-3-5-15)29-13-18(27)25-8-10-28-11-9-25/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFHSPCGFJQZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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